molecular formula C16H17ClN2 B8498556 3-(4-Chlorophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine CAS No. 79362-66-6

3-(4-Chlorophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine

Cat. No. B8498556
Key on ui cas rn: 79362-66-6
M. Wt: 272.77 g/mol
InChI Key: QXQBWLODWRRSQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04418065

Procedure details

Palladium acetylacetonate (9.3 mg, 0.03 mmol), 1,2-bis-(diphenylphosphino)ethane (17.5 mg, 0.04 mmol) and 3-acetoxy-3-(4-chlorophenyl)-3-(3-pyridyl)-1-propene (0.211 g, 0.73 mmol) was dissolved in tetrahydrofuran (2.2 ml) at room temperature under nitrogen. A solution of dimethylamine in tetrahydrofuran (3.2 ml of a 2.5 M solution) was added. The resulting solution was warmed to 55° C. and allowed to react for 1 h and 40 min. Evaporation of the solvent and work-up by preparative TLC (SiO2, ethyl acetate/hexane/triethylamine 49/49/2) gave 0.158 g (79%) of a Z/E mixture of the title compound. The Z/E ratio was determined by 1H NMR to 55/45.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
17.5 mg
Type
reactant
Reaction Step Two
Name
3-acetoxy-3-(4-chlorophenyl)-3-(3-pyridyl)-1-propene
Quantity
0.211 g
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
solvent
Reaction Step Two
Quantity
9.3 mg
Type
catalyst
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)CCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(O[C:33]([C:42]1[CH:47]=[CH:46][C:45]([Cl:48])=[CH:44][CH:43]=1)([C:36]1[CH:37]=[N:38][CH:39]=[CH:40][CH:41]=1)[CH:34]=[CH2:35])(=O)C.[CH3:49][NH:50][CH3:51]>O1CCCC1.C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.[Pd+2]>[Cl:48][C:45]1[CH:46]=[CH:47][C:42]([C:33]([C:36]2[CH:37]=[N:38][CH:39]=[CH:40][CH:41]=2)=[CH:34][CH2:35][N:50]([CH3:51])[CH3:49])=[CH:43][CH:44]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
17.5 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(CCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
3-acetoxy-3-(4-chlorophenyl)-3-(3-pyridyl)-1-propene
Quantity
0.211 g
Type
reactant
Smiles
C(C)(=O)OC(C=C)(C=1C=NC=CC1)C1=CC=C(C=C1)Cl
Name
Quantity
2.2 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
9.3 mg
Type
catalyst
Smiles
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for 1 h and 40 min
Duration
40 min
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(=CCN(C)C)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.158 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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